Boc-Gly-OSu

Catalog No.
S703941
CAS No.
3392-07-2
M.F
C11H16N2O6
M. Wt
272,25 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Gly-OSu

CAS Number

3392-07-2

Product Name

Boc-Gly-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

Molecular Formula

C11H16N2O6

Molecular Weight

272,25 g/mole

InChI

InChI=1S/C11H16N2O6/c1-11(2,3)18-10(17)12-6-9(16)19-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17)

InChI Key

LJCWRJYVPJJTMB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(=O)ON1C(=O)CCC1=O

Synonyms

Boc-Gly-OSu;3392-07-2;Boc-glycineN-hydroxysuccinimideester;2,5-Dioxopyrrolidin-1-yl2-((tert-butoxycarbonyl)amino)acetate;ST51012424;2,5-dioxopyrrolidin-1-yln-(tert-butoxycarbonyl)glycinate;tert-butyl{2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl}carbamate;2,5-DIOXOPYRROLIDIN-1-YL2-[(TERT-BUTOXYCARBONYL)AMINO]ACETATE;tert-Butyl(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate;NSC164050;AC1Q6FRC;AC1L2RZ6;15423_ALDRICH;SCHEMBL242270;15423_FLUKA;LJCWRJYVPJJTMB-UHFFFAOYSA-N;MolPort-003-926-785;ZINC1640078;EINECS222-230-2;4016AB;AR-1D4514;AKOS015898253;Boc-glycine-N-hydroxysuccinimideester;CB-1673;MCULE-6167262299

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)ON1C(=O)CCC1=O

Peptide Synthesis:

Boc-Gly-OSu, also known as N-Boc-glycine N-hydroxysuccinimide ester, is a valuable reagent in the field of peptide synthesis. It serves as a building block for incorporating the amino acid glycine (Gly) into peptide chains []. Boc-Gly-OSu belongs to a class of compounds called N-carboxyanhydride (NCA) derivatives. These derivatives offer several advantages over traditional methods of peptide synthesis, such as:

  • Faster reaction rates: The N-hydroxysuccinimide (NHS) ester group in Boc-Gly-OSu allows for efficient coupling to the N-terminus (amino group) of another peptide or amino acid, leading to faster reaction times and higher yields [].
  • Milder reaction conditions: The conjugation reaction using Boc-Gly-OSu typically occurs under neutral pH and room temperature conditions, minimizing the risk of side reactions and protecting sensitive functionalities within the peptide chain [].

These characteristics make Boc-Gly-OSu a widely used tool for the chemical synthesis of various peptides, including:

  • Biologically active peptides: These peptides can be studied for their potential therapeutic applications, such as drug development or enzyme inhibition [].
  • Peptidomimetics: These are synthetic molecules that mimic the structure and function of natural peptides, offering improved stability and potency [].

Protein Modification:

Beyond peptide synthesis, Boc-Gly-OSu also finds applications in protein modification. The NHS ester group readily reacts with primary amines present on the side chains of certain amino acids (e.g., lysine) within a protein structure []. This allows researchers to:

  • Attach specific tags or labels: These tags can be used for protein purification, detection, or localization within cells [].
  • Introduce functionalities: By attaching specific chemical groups, researchers can modify protein properties like solubility, stability, or activity [].

Bioconjugation:

The ability of Boc-Gly-OSu to react with various amine-containing molecules makes it useful in bioconjugation reactions. This involves coupling two biomolecules (e.g., proteins, carbohydrates, nucleic acids) to create new entities with combined functionalities []. This approach finds applications in:

  • Drug delivery systems: Attaching targeting moieties to drugs can improve their specificity and delivery to diseased tissues [].
  • Biosensors: Bioconjugation allows the creation of sensors that combine the recognition capabilities of biomolecules with signal transduction elements [].

Boc-Glycine N-hydroxysuccinimide ester, commonly referred to as Boc-Gly-OSu, is an important compound in organic chemistry and biochemistry. It serves as a protecting group for the amino group of glycine, facilitating the synthesis of peptides by preventing unwanted side reactions during solid-phase peptide synthesis. The compound is characterized by its stability and reactivity, making it particularly valuable in the preparation of complex peptides and proteins.

The chemical formula for Boc-Gly-OSu is C₁₁H₁₆N₂O₆, and it has a molecular weight of 256.26 g/mol. It appears as a white powder and is hygroscopic in nature, requiring careful handling to maintain its integrity .

Boc-Gly-OSu does not have a direct mechanism of action in biological systems. Its primary function is as a building block for constructing peptide chains in a laboratory setting [].

  • Substitution Reactions: The succinimide ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
  • Hydrolysis: In aqueous environments, Boc-Gly-OSu can hydrolyze to regenerate glycine and N-hydroxysuccinimide.
  • Esterification: It can undergo esterification reactions to form various derivatives, which are useful in peptide synthesis.

These reactions highlight its utility in the formation of peptide bonds and the synthesis of various amino acid derivatives .

The biological activity of Boc-Gly-OSu primarily relates to its role in peptide synthesis. By protecting the amino group of glycine, it allows for the controlled formation of peptide bonds without side reactions that could compromise the desired product. This property makes it essential in producing peptides with specific sequences required for biological studies or therapeutic applications.

Additionally, Boc-Gly-OSu has been reported to facilitate the preparation of endogenous collagen tripeptides, which are important for various biological functions .

Boc-Gly-OSu can be synthesized through a straightforward reaction involving Boc-glycine and N-hydroxysuccinimide. The typical synthesis procedure includes:

  • Reagents: Combine 110 moles of Boc-glycine with 115 moles of N-hydroxysuccinimide and 126 moles of dicyclohexylcarbodiimide in a suitable solvent such as acetone.
  • Reaction Conditions: Maintain the reaction at approximately 13°C for about three hours.
  • Purification: After completion, filter out dicyclohexylurea and concentrate the solution at 45°C. Crystallization may be performed by adding a small amount of petroleum ether to achieve high purity (typically >95% yield) through techniques like high-performance liquid chromatography .

Boc-Gly-OSu finds extensive applications in:

  • Peptide Synthesis: As a protecting group during solid-phase peptide synthesis.
  • Pharmaceutical Intermediates: In the development of drugs where specific peptide sequences are required.
  • Bioconjugation: In techniques that involve linking peptides to other biomolecules for therapeutic or diagnostic purposes.

The versatility of Boc-Gly-OSu makes it a valuable tool in both research and industrial settings .

Interaction studies involving Boc-Gly-OSu often focus on its reactivity with nucleophiles, particularly amines. These studies help elucidate its mechanism of action in forming stable peptide bonds. Understanding these interactions is crucial for optimizing synthetic routes and improving yields in peptide synthesis.

Additionally, studies may explore how environmental factors such as pH and temperature influence its stability and reactivity .

Several compounds share similarities with Boc-Gly-OSu, particularly those that serve as protecting groups or intermediates in peptide synthesis. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
Boc-Aspartic Acid N-hydroxysuccinimide EsterProtecting GroupUsed for aspartic acid; facilitates similar reactions
Boc-Alanine N-hydroxysuccinimide EsterProtecting GroupProtects alanine; slightly different reactivity
Fmoc-Glycine N-hydroxysuccinimide EsterAlternative Protecting GroupUtilizes fluorenylmethyloxycarbonyl group; different stability profile
Boc-Cysteine N-hydroxysuccinimide EsterProtecting GroupSpecific for cysteine; introduces thiol reactivity

Boc-Gly-OSu stands out due to its specific application for glycine and its favorable properties for solid-phase peptide synthesis, making it particularly advantageous when synthesizing peptides that require glycine residues .

Other CAS

3392-07-2

Wikipedia

Boc-glycine-N-hydroxysuccinimide ester

Dates

Modify: 2023-08-15

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